

# 3-Fluoropyridine-4-boronic acid CAS number

## 458532-97-3

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### Compound of Interest

Compound Name: 3-Fluoropyridine-4-boronic acid

Cat. No.: B151537

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An In-depth Technical Guide to **3-Fluoropyridine-4-boronic acid**

CAS Number: 458532-97-3

This technical guide provides a comprehensive overview of **3-Fluoropyridine-4-boronic acid**, a critical building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's physicochemical properties, synthesis, applications, and safety protocols, presenting data in a structured and accessible format.

## Physicochemical Properties

**3-Fluoropyridine-4-boronic acid** is a white to off-white crystalline solid.<sup>[1]</sup> Its key properties are summarized below, providing essential data for reaction planning and execution.

Property	Value	Reference
CAS Number	458532-97-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BFNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	140.91 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Melting Point	220 °C (decomposes) <a href="#">[1]</a> , 237-239 °C <a href="#">[4]</a>	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	White to almost white crystalline powder	<a href="#">[1]</a>
IUPAC Name	(3-fluoropyridin-4-yl)boronic acid	<a href="#">[2]</a> <a href="#">[4]</a>
InChI Key	QUHSESYLMZVXCN-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
SMILES	OB(O)c1ccncc1F	<a href="#">[3]</a>

## Synthesis and Purification

The synthesis of pyridinylboronic acids, including **3-Fluoropyridine-4-boronic acid**, typically involves the borylation of a corresponding halopyridine. A common and effective method is the metal-halogen exchange followed by reaction with a trialkyl borate ester.

## General Synthesis Workflow

The logical flow for synthesizing **3-Fluoropyridine-4-boronic acid** from a suitable precursor like 4-bromo-3-fluoropyridine is illustrated below. This process involves a low-temperature lithiation followed by electrophilic quench with a borate ester and subsequent acidic workup.

## General Synthesis Workflow for 3-Fluoropyridine-4-boronic Acid

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Caption: Synthesis workflow from a halopyridine precursor.

## Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for synthesizing aryl and heteroaryl boronic acids.[6]

### Materials:

- 4-Bromo-3-fluoropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Triisopropyl borate
- Hydrochloric acid (2 M)
- Sodium hydroxide (5 M)
- Sodium chloride (brine)
- Ethyl acetate
- Hexane
- Magnesium sulfate (anhydrous)

### Procedure:

- Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer is charged with 4-bromo-3-fluoropyridine (1 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.
- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
- Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.
- Workup and Isolation: The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated, and its pH is carefully adjusted to approximately 7.5 with 5 M sodium hydroxide, which should precipitate the crude product.
- Extraction: The aqueous slurry is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure. The resulting solid can be purified by recrystallization or slurry in a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure **3-Fluoropyridine-4-boronic acid**.<sup>[7]</sup>

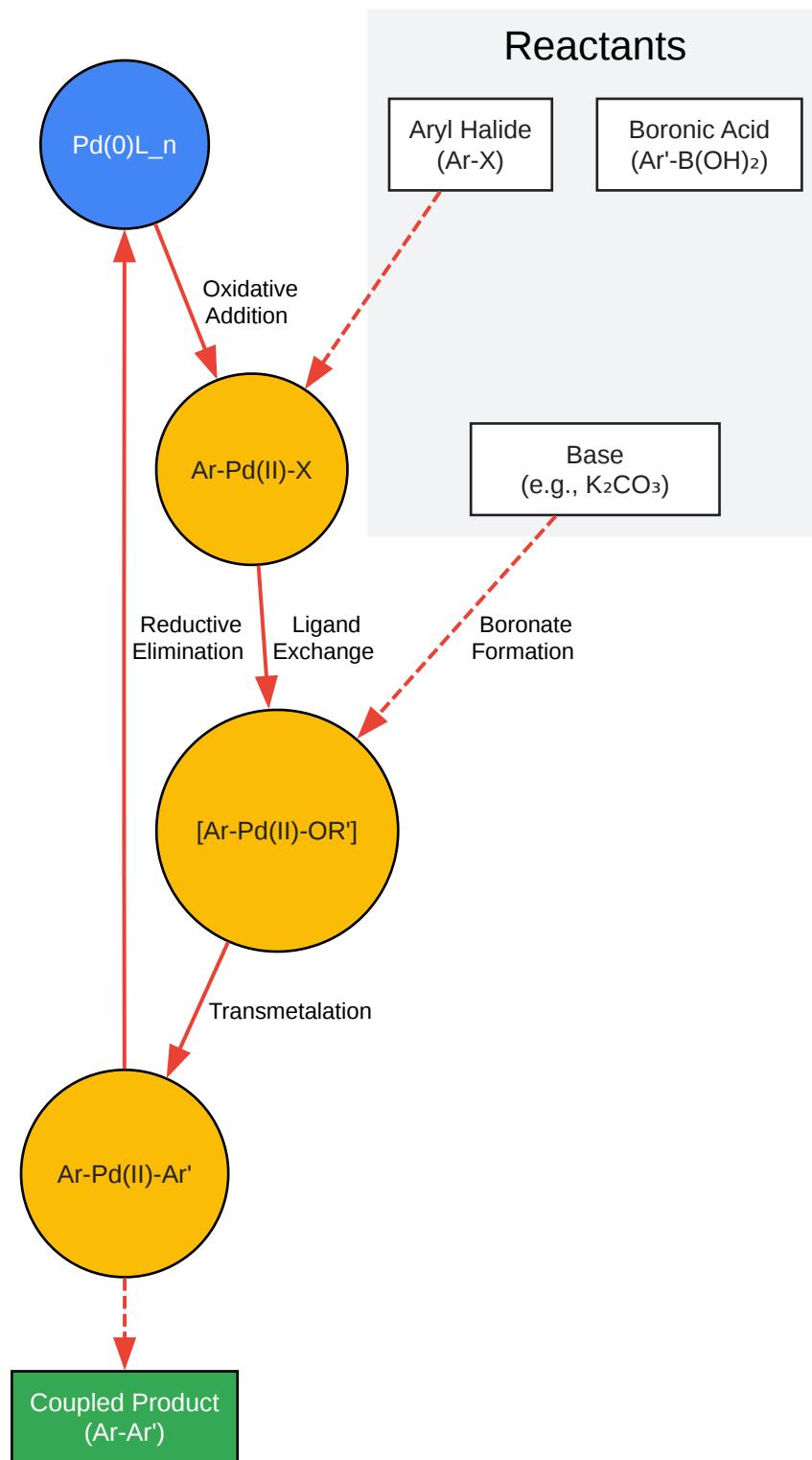
## Applications in Organic Synthesis

**3-Fluoropyridine-4-boronic acid** is a versatile reagent, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[1]</sup> This reaction is fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.<sup>[1]</sup> The fluorine substituent can enhance the biological activity and metabolic stability of the final molecule.<sup>[1]</sup>

## Suzuki-Miyaura Coupling Catalytic Cycle

The diagram below illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, a primary application of **3-Fluoropyridine-4-boronic acid**.

### Suzuki-Miyaura Catalytic Cycle



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Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling **3-Fluoropyridine-4-boronic acid** with an aryl bromide.

Materials:

- **3-Fluoropyridine-4-boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ , 2.0 equivalents)
- Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

Procedure:

- Reaction Setup: To a reaction vessel, add the aryl bromide, **3-Fluoropyridine-4-boronic acid**, the palladium catalyst, and the base.
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
- Reaction Conditions: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C. Monitor the reaction progress using TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

## Safety and Handling

**3-Fluoropyridine-4-boronic acid** is an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), are required.

Hazard Information	Precautionary Measures
GHS Pictogram	Warning
Hazard Statements	H315: Causes skin irritation.[2][8] H319: Causes serious eye irritation.[2][8] H335: May cause respiratory irritation.[2][8]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]
Storage	Store in a cool, dry, well-ventilated area. Recommended storage at $\leq -10$ °C.[1]
Target Organs	Respiratory system[3][8]

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